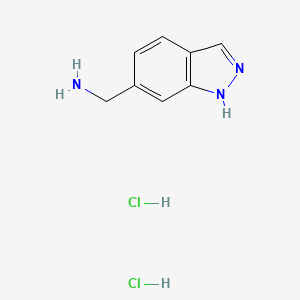

(1H-Indazol-6-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

1H-indazol-6-ylmethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3.2ClH/c9-4-6-1-2-7-5-10-11-8(7)3-6;;/h1-3,5H,4,9H2,(H,10,11);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTDZVFKAYVVAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN)NN=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626949 | |

| Record name | 1-(1H-Indazol-6-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267413-23-0 | |

| Record name | 1-(1H-Indazol-6-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-indazol-6-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Structural Elucidation & Physicochemical Profiling of (1H-Indazol-6-yl)methanamine Dihydrochloride

Executive Summary

(1H-Indazol-6-yl)methanamine dihydrochloride (CAS: 267413-23-0) represents a critical pharmacophore in modern medicinal chemistry, particularly within the kinase inhibitor landscape. As a bicyclic heteroaromatic scaffold bearing a primary amine handle, it serves as a versatile "linker-fragment" capable of engaging solvent-exposed regions of ATP-binding pockets while maintaining high ligand efficiency.

This technical guide provides a rigorous analysis of the compound’s structural architecture, synthetic derivation, and analytical footprint. It is designed to equip drug development professionals with the mechanistic insights required to utilize this building block effectively in Fragment-Based Drug Discovery (FBDD) and lead optimization.

Chemical Identity & Structural Architecture[1]

Nomenclature and Identification

-

IUPAC Name: (1H-Indazol-6-yl)methanamine dihydrochloride

-

Synonyms: 6-(Aminomethyl)-1H-indazole dihydrochloride; 1H-Indazole-6-methanamine, 2HCl

-

CAS Number: 267413-23-0 (Salt); 1086392-14-4 (Free Base)

-

Molecular Formula:

-

Molecular Weight: 220.10 g/mol (Salt); 147.18 g/mol (Free Base)

Structural Topology & Tautomerism

The core structure consists of a benzene ring fused to a pyrazole ring (indazole). A critical feature of 1H-indazoles is their annular tautomerism.

-

Tautomeric Equilibrium: In solution, the 1H-tautomer is thermodynamically favored over the 2H-tautomer by approximately 2–4 kcal/mol due to the preservation of benzenoid aromaticity in the 6-membered ring.

-

Salt Stoichiometry (2HCl): The "dihydrochloride" designation indicates a stoichiometric ratio of 2:1 (Acid:Base).

-

Site 1 (Aliphatic Amine): The primary methanamine nitrogen (

) is the most basic site ( -

Site 2 (Indazole Nitrogen): The N2 nitrogen of the indazole ring is weakly basic (

). Formation of the dihydrochloride requires highly acidic conditions (excess HCl), protonating N2 to form the indazolium cation.

-

Note: In physiological buffer (

), the compound exists primarily as the monocation (protonated aliphatic amine).

-

Figure 1: Tautomeric equilibrium and protonation hierarchy of the indazole scaffold.

Synthetic Pathways & Process Chemistry[2][3]

The synthesis of (1H-Indazol-6-yl)methanamine typically proceeds via reduction of oxidized precursors. The choice of pathway dictates the impurity profile—a critical consideration for GMP manufacturing.

Primary Route: Nitrile Reduction

The most robust industrial route involves the catalytic hydrogenation of 1H-indazole-6-carbonitrile. This method avoids hazardous hydride reagents and simplifies purification.

-

Precursor: 1H-Indazole-6-carbonitrile.

-

Reagents:

(gas), Pd/C or Raney Nickel catalyst, acidic solvent (MeOH/HCl). -

Mechanism: The nitrile group (

) is reduced stepwise to the imine and then the amine. -

Critical Control Point: Over-reduction can lead to deamination or ring reduction (tetrahydroindazole impurities).

Alternative Route: Amide Reduction

Reduction of 1H-indazole-6-carboxamide using Lithium Aluminum Hydride (

-

Drawback: Requires anhydrous conditions and rigorous quenching; less amenable to scale-up than hydrogenation.

Figure 2: Primary synthetic workflow via nitrile reduction, highlighting potential impurity risks.

Analytical Characterization

Validating the structure requires a multi-modal approach. The following data simulates the expected spectral signature for the dihydrochloride salt in

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR (400 MHz,| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 13.20 | Broad s | 1H | Indazole N1-H | Exchangeable; indicates 1H-tautomer. |

| 8.40 – 8.60 | Broad s | 3H | Ammonium protons; broadened by exchange. | |

| 8.15 | s | 1H | H-3 | Characteristic pyrazole proton; sharp singlet. |

| 7.85 | d ( | 1H | H-4 | Doublet due to ortho-coupling with H-5. |

| 7.65 | s | 1H | H-7 | Singlet (weak meta-coupling); adjacent to substituent. |

| 7.25 | d ( | 1H | H-5 | Doublet; ortho-coupled to H-4. |

| 4.15 | q or s | 2H | Benzylic methylene; couples to |

Analytical Note: In

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Parent Ion (

): m/z 148.08 -

Fragmentation Pattern:

-

m/z 131: Loss of

(Characteristic of primary amines). -

m/z 118: Loss of

radical or rearrangement.

-

Impurity Profiling

When sourcing this material, request specific testing for:

-

Residual Nitrile: IR stretch at ~2220

. -

Palladium: If synthesized via catalytic hydrogenation (limit < 10 ppm for pharma use).

-

Water Content: Dihydrochloride salts are often hygroscopic. Verify stoichiometry via Argentometric titration (Cl content).

Physicochemical Properties & Stability

Solubility Profile

The dihydrochloride salt transforms a moderately lipophilic heterocycle into a highly water-soluble species.

-

Water: Highly Soluble (> 50 mg/mL).

-

DMSO: Soluble.

-

Ethanol: Sparingly Soluble.

-

DCM/Hexanes: Insoluble.

Acid-Base Behavior

Understanding the ionization state is crucial for formulation and assay development.

- (Indazolium): ~1.3 (Very acidic; deprotonates in water to free indazole N).

- (Alkyl Ammonium): ~9.4 (Remains protonated at physiological pH).

-

Implication: In biological assays (

), the molecule exists as a mono-cation (neutral indazole ring, positively charged tail). This charge assists in solubility but may reduce passive membrane permeability compared to the neutral species.

Stability

-

Hygroscopicity: The 2HCl salt is hygroscopic. Store in a desiccator at

. -

Light Sensitivity: Indazoles can undergo slow photodegradation. Protect from light.

Applications in Drug Discovery[4]

This molecule is not merely a reagent but a strategic fragment.

-

Kinase Inhibition: The indazole core mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of kinases. The 6-position substituent points towards the solvent front, allowing the attachment of solubilizing groups (like the methanamine) without steric clash.

-

Bioisosterism: The indazole ring is often used as a bioisostere for indole or benzimidazole to modulate metabolic stability (reducing oxidation at the 2/3 positions).

-

Linker Chemistry: The primary amine serves as a nucleophile for amide coupling, reductive amination, or sulfonylation, enabling the rapid construction of diverse libraries.

References

-

Synthesis & Reactivity: Lefebvre, V., et al.[1][2] "General Synthesis of Substituted Indazoles from 2-Fluorobenzonitriles." Journal of Organic Chemistry, 2010. Link

-

Tautomerism: Claramunt, R. M., et al. "The Tautomerism of Indazoles: A NMR and Theoretical Study." Canadian Journal of Chemistry, 1999. Link

-

Medicinal Application: Hu, Y., et al.[3] "Indazole as a Privileged Scaffold in Drug Discovery." Expert Opinion on Therapeutic Patents, 2018. Link

-

Physicochemical Data: PubChem Compound Summary for CID 267413-23-0. National Center for Biotechnology Information. Link

Sources

molecular weight and physical properties of (1H-Indazol-6-yl)methanamine 2HCl

This guide provides an in-depth technical analysis of (1H-Indazol-6-yl)methanamine dihydrochloride , a critical heterocyclic building block used in the synthesis of kinase inhibitors and bioactive small molecules.

CAS No: 267413-23-0 (dihydrochloride) | Free Base CAS: 710943-26-3

Executive Summary

(1H-Indazol-6-yl)methanamine dihydrochloride is a bicyclic heteroaromatic amine. It serves as a high-value intermediate in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting protein kinases. The indazole scaffold mimics the purine ring of ATP, allowing it to anchor into the hinge region of kinase active sites, while the primary amine functionality provides a vector for extending into solvent-exposed regions or specificity pockets.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature and Identifiers

| Property | Specification |

| IUPAC Name | 1-(1H-Indazol-6-yl)methanamine dihydrochloride |

| Synonyms | 6-(Aminomethyl)-1H-indazole 2HCl; 6-Aminomethylindazole dihydrochloride |

| CAS Number (2HCl) | 267413-23-0 |

| CAS Number (Free Base) | 710943-26-3 |

| Molecular Formula | C₈H₉N₃[1][2][3][4][5] · 2HCl |

| Molecular Weight | 220.10 g/mol (Salt); 147.18 g/mol (Free Base) |

| SMILES | C1=CC2=C(C=C1CN)NN=C2.Cl.Cl |

Structural Diagram (Protonation States)

The dihydrochloride salt exists in a protonated state. The primary amine (-NH₃⁺) is the first site of protonation. The second HCl molecule protonates the N2 position of the indazole ring, which is the most basic site on the heterocycle (pKa ~1.2).

Figure 1: Transition from neutral free base to dihydrochloride salt form.

Physicochemical Properties[6][9]

Physical State[6][10]

-

Appearance: White to off-white crystalline powder.

-

Hygroscopicity: Moderate. Hydrochloride salts of primary amines are prone to absorbing atmospheric moisture. Storage in a desiccator is required.

Solubility Profile

The 2HCl salt form significantly enhances aqueous solubility compared to the free base.

| Solvent | Solubility | Notes |

| Water | High (>50 mg/mL) | Forms an acidic solution (pH < 4). |

| DMSO | High (>100 mg/mL) | Preferred solvent for stock solutions. |

| Methanol | Soluble | Suitable for transfers and reactions. |

| DCM/Chloroform | Insoluble | The salt is too polar for non-chlorinated organics. |

Acid-Base Characteristics (pKa)

Understanding the ionization state is crucial for coupling reactions.

-

Primary Amine (-CH₂NH₂): pKa ≈ 9.0 – 9.5. At physiological pH (7.4), this group is predominantly protonated (+1 charge).

-

Indazole NH (N1-H): pKa ≈ 13.8. Very weak acid; deprotonation requires strong bases (e.g., NaH, Cs₂CO₃).

-

Indazole Nitrogen (N2): pKa ≈ 1.2. Very weak base. In the 2HCl salt, this nitrogen is protonated, but it will deprotonate immediately upon neutralization or in buffers with pH > 2.

Synthesis & Manufacturing Routes

While specific industrial protocols are proprietary, the two primary validated routes for synthesizing this scaffold are Reductive Amination and Nitrile Reduction .

Route A: From 6-Methylindazole (The Bromination Pathway)

This is the most common laboratory-scale synthesis, utilizing 6-methyl-1H-indazole as the starting material.

-

Protection: The N1-H of 6-methylindazole is protected (e.g., with Boc or THP) to prevent side reactions.

-

Radical Bromination: Reaction with N-bromosuccinimide (NBS) and AIBN yields the 6-(bromomethyl) intermediate.

-

Azidation: Nucleophilic substitution with Sodium Azide (NaN₃) forms the 6-(azidomethyl) derivative.

-

Staudinger Reduction: Treatment with Triphenylphosphine (PPh₃) and water reduces the azide to the amine.

-

Deprotection & Salt Formation: Acidic hydrolysis removes the protecting group and forms the 2HCl salt.

Route B: Nitrile Reduction

-

Starting Material: 1H-Indazole-6-carbonitrile (CAS: 706820-33-3).

-

Reduction: Hydrogenation over Raney Nickel or Pd/C, or chemical reduction using LiAlH₄.

-

Workup: Quenching with HCl generates the dihydrochloride directly.

Figure 2: Synthetic workflow from 6-methylindazole precursor.

Handling, Safety & Stability

Stability

-

Thermal Stability: Stable up to ~200°C (melting/decomposition).

-

Chemical Stability: The indazole ring is robust. However, the free primary amine (if neutralized) is susceptible to oxidation or carbamate formation if exposed to atmospheric CO₂. Keep as the HCl salt for long-term storage.

Safety (GHS Classification)

Treat as a bioactive intermediate.

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

Storage Protocol[12][14]

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Inert gas (Argon/Nitrogen) preferred but not strictly required for the salt.

-

Container: Tightly sealed amber glass vial (light sensitive).

Analytical Characterization

To validate the identity of (1H-Indazol-6-yl)methanamine 2HCl, use the following expected data points:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 8.2–8.5 ppm: Broad singlets (Exchangeable, NH protons from amine and indazole).

-

δ 8.1 ppm: Singlet (1H, H-3 of indazole ring).

-

δ 7.8 ppm: Doublet (1H, H-4).

-

δ 7.6 ppm: Singlet (1H, H-7).

-

δ 7.2 ppm: Doublet (1H, H-5).

-

δ 4.1–4.2 ppm: Singlet (2H, -CH ₂-NH₂). Note: This benzylic shift is characteristic.

-

-

Mass Spectrometry (LC-MS):

-

Ionization: ESI+

-

Parent Ion: [M+H]⁺ = 148.08 m/z (Free base mass + H).

-

Note: You will not see the chloride ions in the positive MS mode.

-

References

-

PubChem. (2025).[2][6][10] 1-(1H-Indazol-6-yl)methanamine dihydrochloride (Compound Summary). National Library of Medicine. [Link]

-

Boully, L., et al. (2014). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. Heterocyclic Communications, 20(6). (Provides mechanistic basis for 6-bromomethyl intermediate). [Link]

Sources

- 1. PubChemLite - (1-methyl-1h-indazol-6-yl)methanamine (C9H11N3) [pubchemlite.lcsb.uni.lu]

- 2. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. orgsyn.org [orgsyn.org]

- 6. 1,6-Diaminohexane dihydrochloride | C6H18Cl2N2 | CID 2786615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of (1H-Indazol-6-yl)methanamine Dihydrochloride in Water vs. DMSO

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that dictates its behavior from early-stage discovery through formulation and final dosage form performance. This guide provides a detailed examination of the expected solubility profile of (1H-Indazol-6-yl)methanamine dihydrochloride, a heterocyclic amine salt of interest in medicinal chemistry. We will explore the theoretical underpinnings of its solubility in two fundamentally different, yet common, laboratory solvents: Water, the universal biological solvent, and Dimethyl Sulfoxide (DMSO), a powerful polar aprotic solvent. This document moves beyond mere data reporting to explain the molecular interactions governing dissolution and provides robust, field-proven protocols for the empirical determination of both thermodynamic and kinetic solubility, empowering researchers to generate reliable and reproducible data.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, solubility is not merely a data point; it is a cornerstone property that influences a compound's entire trajectory. Poor solubility can lead to challenges in absorption, low bioavailability, and difficulties in formulation, ultimately hindering the progression of a promising therapeutic candidate.[1] (1H-Indazol-6-yl)methanamine, as a dihydrochloride salt, has been synthetically designed to overcome the potential low aqueous solubility of its freebase form. Understanding its behavior in both aqueous and organic solvent systems is paramount for its effective use in research and development.

This guide will dissect the solubility of (1H-Indazol-6-yl)methanamine dihydrochloride by:

-

Analyzing its molecular structure and physicochemical properties.

-

Theorizing its dissolution mechanisms in water and DMSO.

-

Providing a comparative analysis of its expected behavior in these solvents.

-

Detailing validated experimental protocols for accurate solubility determination.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of a compound is intrinsically linked to its structure. (1H-Indazol-6-yl)methanamine dihydrochloride possesses several key features that govern its interaction with solvents:

-

Indazole Core: A bicyclic aromatic heterocyclic system, which is generally planar and relatively nonpolar.

-

Methanamine Group (-CH₂NH₂): A primary aliphatic amine, which is a basic and polar functional group capable of hydrogen bonding.

-

Dihydrochloride Salt Form: This is the most dominant feature for solubility. The two molar equivalents of hydrochloric acid protonate the most basic centers on the molecule—the primary amine and likely one of the indazole ring nitrogens. This creates a dicationic species with two chloride counter-ions (Cl⁻).

The conversion of the neutral freebase into a salt is a common pharmaceutical strategy to dramatically increase aqueous solubility and improve dissolution rates.[2][3] The resulting ionic character of the molecule allows for strong, favorable interactions with polar solvents.

Solubility Profile in Water: The Protic Powerhouse

Water is a highly polar, protic solvent, meaning it has a significant dipole moment and hydrogen atoms bonded to an electronegative atom (oxygen), making it an excellent hydrogen bond donor and acceptor.[4][5]

Mechanism of Dissolution

The dissolution of (1H-Indazol-6-yl)methanamine dihydrochloride in water is an energetically favorable process driven by several key interactions:

-

Ion-Dipole Interactions: The positively charged, protonated nitrogen centers of the indazole salt strongly attract the negative pole (oxygen) of the water molecule. Simultaneously, the chloride anions attract the positive poles (hydrogen) of water molecules.

-

Hydrogen Bonding: The protonated amine group (-CH₂NH₃⁺) and the protonated indazole ring are excellent hydrogen bond donors, readily interacting with the lone pairs of electrons on water's oxygen atom.

-

High Dielectric Constant: Water's high dielectric constant effectively shields the positive and negative ions from each other, preventing them from recombining and precipitating out of solution.

Given these factors, (1H-Indazol-6-yl)methanamine dihydrochloride is expected to exhibit high solubility in water . Because it is a salt of a weak base and a strong acid, the resulting aqueous solution will be acidic. It is crucial to monitor the pH of the solution during solubility experiments, as pH can significantly impact the solubility of ionizable compounds.[6]

Solubility Profile in DMSO: The "Universal" Aprotic Solvent

Dimethyl sulfoxide (DMSO) is a highly polar, aprotic solvent.[7][8] While it has a large dipole moment, its hydrogen atoms are not sufficiently acidic to act as hydrogen bond donors. Its reputation as a "universal solvent" stems from its ability to dissolve a vast range of polar and nonpolar substances, including many organic compounds and inorganic salts.[9][10][11]

Mechanism of Dissolution

The dissolution in DMSO is governed by a different, yet equally effective, set of interactions:

-

Cation Solvation: DMSO is exceptionally effective at solvating cations. The negatively charged oxygen atom in the S=O bond coordinates strongly with the protonated nitrogen centers of the (1H-Indazol-6-yl)methanamine cation.

-

Anion Solvation: While less effective at solvating anions than protic solvents, the positive pole of DMSO (the sulfur atom) can still interact favorably with the chloride anions, aiding in their dissolution.

-

Dispersion Forces: The methyl groups of DMSO can interact with the nonpolar indazole ring via van der Waals forces.

Due to its powerful solvating capabilities for a wide range of molecules, including salts, (1H-Indazol-6-yl)methanamine dihydrochloride is also expected to be highly soluble in DMSO .[12] This property makes DMSO an excellent choice for preparing high-concentration stock solutions for use in biological assays and high-throughput screening.[13]

Comparative Analysis: Water vs. DMSO

While the compound is likely soluble in both solvents, the context and implications of using each are different.

| Feature | Water | Dimethyl Sulfoxide (DMSO) |

| Solvent Type | Polar, Protic | Polar, Aprotic[7][8] |

| Primary Dissolution Driver | Strong ion-dipole interactions and hydrogen bonding.[5] | Strong cation solvation via the S=O group.[12] |

| pH Dependence | High. Solubility can change dramatically with pH.[6] | None. DMSO is a non-ionizable solvent. |

| Biological Relevance | High. The primary solvent in physiological systems.[14][15] | Low. Used as a vehicle; can have its own biological effects. |

| Use Case | Biorelevant media, formulation development, oral dosage forms.[16] | High-concentration stock solutions for screening, NMR.[7][13] |

| Recovery of Solute | Straightforward via lyophilization or evaporation. | Difficult due to high boiling point (189 °C).[7] |

Experimental Protocols for Solubility Determination

Empirical testing is the only way to definitively determine the solubility profile. The two most relevant methods for pharmaceutical development are the determination of thermodynamic and kinetic solubility.[13]

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

This method is the "gold standard" for determining the true equilibrium solubility of a compound.[6][16] It measures the concentration of a saturated solution in equilibrium with an excess of the solid drug at a specific temperature.

Objective: To determine the maximum concentration of (1H-Indazol-6-yl)methanamine dihydrochloride that can be dissolved in a solvent at equilibrium.

Methodology:

-

Preparation: Add an excess amount of solid (1H-Indazol-6-yl)methanamine dihydrochloride to a known volume of the test solvent (e.g., purified water, phosphate-buffered saline pH 7.4, or DMSO) in a sealed, low-adsorption vial. The excess solid is crucial to ensure equilibrium is reached with the most stable crystalline form.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C for room temperature or 37 °C for physiological relevance) for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but slowly dissolving or converting polymorphs may require 72 hours or more.[16]

-

Phase Separation: Separate the undissolved solid from the saturated solution. Centrifugation at high speed followed by careful removal of the supernatant is the preferred method. Filtration can be used, but validation is required to check for adsorption of the compound to the filter membrane.[6]

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Analyze the concentration using a validated analytical method, typically HPLC-UV, against a standard curve prepared with the same compound.

-

Confirmation (Optional but Recommended): Analyze the remaining solid residue (e.g., by XRPD or DSC) to confirm that no polymorphic or phase transformation has occurred during the experiment.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol 2: Kinetic Solubility (Turbidimetric Method)

This high-throughput method is often used in early drug discovery to assess the solubility of compounds upon precipitation from a DMSO stock solution into an aqueous buffer.[13] It measures an "apparent" solubility, which can be influenced by the formation of metastable supersaturated solutions.[16]

Objective: To determine the concentration at which (1H-Indazol-6-yl)methanamine dihydrochloride precipitates when added from a DMSO stock into an aqueous buffer.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).

-

Assay Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Serial Addition: Use a liquid handler to add small, increasing volumes of the DMSO stock solution to the buffer in the wells. This creates a concentration gradient across the plate. The final percentage of DMSO should be kept low and constant (typically 1-2%) to minimize co-solvent effects.

-

Incubation & Detection: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature. Measure the turbidity (light scattering) of each well using a nephelometer or plate reader.[1][6]

-

Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which the turbidity signal begins to rise sharply above the baseline is reported as the kinetic solubility.

Caption: Workflow for the Turbidimetric Kinetic Solubility Assay.

Conclusion

The dihydrochloride salt form of (1H-Indazol-6-yl)methanamine strongly suggests a compound with high solubility in both water and DMSO. The dissolution in water is driven by its ionic nature and ability to form strong hydrogen bonds, making it suitable for formulations in aqueous media. Its high solubility in DMSO makes it an ideal candidate for high-throughput screening campaigns where concentrated stock solutions are required. While theoretical analysis provides a strong predictive foundation, this guide emphasizes the necessity of empirical determination using validated methods like the shake-flask and turbidimetric assays. The provided protocols offer a robust framework for researchers to generate the precise, reliable solubility data essential for advancing drug development projects.

References

-

Scribd. (n.d.). Solvent Properties of DMSO. Retrieved from [Link][9]

-

Wikipedia. (2026). Dimethyl sulfoxide. Retrieved from [Link][7]

-

Gaylord Chemical. (2025). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. Retrieved from [Link][12]

-

LookChem. (2024, April 8). Dimethyl sulfoxide: the universal solvent for industry and science. Retrieved from [Link][10]

-

gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link][8]

-

Global Pharma Tek. (2024, August 2). Understanding Pharmaceutical Solvents: Trends and Future Growth. Retrieved from [Link][14]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link][16]

-

AbbVie Contract Manufacturing. (n.d.). Water in Pharma Manufacturing Processes. Retrieved from [Link][4]

-

McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link][17]

-

International Journal of Pharmaceutical Sciences Review and Research. (2015). Water for Pharmaceutical Use. Retrieved from [Link][15]

-

ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Request PDF. Retrieved from [Link][18]

-

Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link][1]

-

Sariya College, Suriya. (n.d.). Water as a Solvent. Retrieved from [Link][5]

-

Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link][6]

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link][2]

-

Grossmont College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link][3]

-

Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link][11]

Sources

- 1. rheolution.com [rheolution.com]

- 2. moorparkcollege.edu [moorparkcollege.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. abbviecontractmfg.com [abbviecontractmfg.com]

- 5. sariyacollege.ac.in [sariyacollege.ac.in]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. gchemglobal.com [gchemglobal.com]

- 9. scribd.com [scribd.com]

- 10. Dimethyl sulfoxide: the universal solvent for industry and science - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 11. ptacts.uspto.gov [ptacts.uspto.gov]

- 12. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. globalpharmatek.com [globalpharmatek.com]

- 15. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 16. raytor.com [raytor.com]

- 17. chemhaven.org [chemhaven.org]

- 18. researchgate.net [researchgate.net]

Therapeutic Potential of (1H-Indazol-6-yl)methanamine in Kinase Inhibition

Executive Summary

(1H-Indazol-6-yl)methanamine (CAS: 710943-26-3) represents a "privileged scaffold" in modern medicinal chemistry, specifically within the design of Type I and Type II kinase inhibitors.[1] While rarely a therapeutic agent in isolation due to its low molecular weight and polarity, this fragment serves as a critical pharmacophore building block. Its value lies in its dual functionality: the indazole core functions as a high-affinity hinge binder mimicking the adenine ring of ATP, while the C6-methanamine tail provides a chemically versatile vector directed toward the solvent-exposed region or the ribose-binding pocket. This guide analyzes the structural biology, synthetic utility, and therapeutic applications of this moiety in targeting VEGFR, PLK4, and TRK kinases.

Structural Biology & Mechanistic Rationale

The Indazole Hinge-Binding Motif

The therapeutic potency of (1H-Indazol-6-yl)methanamine derivatives stems from the bioisosteric relationship between the indazole ring and the purine core of ATP.[2]

-

Hinge Interaction: The indazole nitrogen atoms typically form a bidentate hydrogen-bonding network with the kinase hinge region. N1-H serves as a hydrogen bond donor to the backbone carbonyl of a specific hinge residue (e.g., Glu or Asp), while N2 acts as an acceptor for the backbone amide nitrogen.

-

The C6-Vector: In many kinase crystal structures (e.g., VEGFR2, FGFR), the C6 position of the indazole ring points outward from the ATP binding cleft toward the solvent front.

-

The Methanamine Advantage: Unlike a direct aniline attachment (C6-NH2), the methylene linker (-CH2-) in the methanamine group introduces a degree of rotational freedom (sp3 hybridization).[1] This "decouples" the electronic properties of the attached tail from the aromatic indazole ring, preventing the flattening of the molecule and allowing the tail group to adopt optimal geometries for interacting with solvent-front residues (often Aspartate or Glutamate).

Visualization: Pharmacophore Binding Mode

The following diagram illustrates the theoretical binding mode of a (1H-Indazol-6-yl)methanamine-derived inhibitor within a generic kinase ATP pocket.

Caption: Schematic binding mode of Indazole-6-methanamine derivatives showing the critical Hinge and Solvent Front interactions.

Therapeutic Applications & Case Studies

VEGFR and PDGFR Inhibition

The indazole scaffold is central to approved multi-kinase inhibitors like Axitinib and Pazopanib .[3] While Axitinib utilizes a vinyl-linked pyridine, the structure-activity relationship (SAR) data indicates that C6-substituted indazoles maintain potent VEGFR2 inhibition.[1] Derivatives synthesized using (1H-Indazol-6-yl)methanamine allow for the introduction of solubilizing piperazine or morpholine moieties via amide coupling.[1] These "tails" improve oral bioavailability and physicochemical properties (LogD) without disrupting the hinge binding of the core.

PLK4 (Polo-like Kinase 4)

Recent research into PLK4 inhibitors for cancer therapy has highlighted the utility of 6-substituted indazoles.[1][2]

-

Mechanism: PLK4 overexpression drives centriole amplification in tumors.[1]

-

Application: In the development of compound C05 , researchers utilized the 6-position of the indazole to attach distinct functional groups.[4][5][6] The methanamine linker allows for the synthesis of Type II-like inhibitors that extend into the hydrophobic back pocket or interact with the DFG motif, enhancing selectivity over the kinome.

TRK Kinase Inhibition

In the discovery of IHMT-TRK-284 , an indazole-based TRK inhibitor, the 6-position substitution was pivotal. The methanamine motif facilitates the construction of "hybrid" inhibitors that overcome resistance mutations (e.g., solvent front mutations) by projecting bulky groups away from the steric clash zones, a strategy essential for treating NTRK fusion-positive cancers.

Experimental Protocols

Synthetic Workflow: Derivatization of (1H-Indazol-6-yl)methanamine

Objective: To couple the scaffold with a carboxylic acid "tail" to generate a focused library of kinase inhibitors.[1]

Reagents:

-

(1H-Indazol-6-yl)methanamine (1.0 eq)[1]

-

Carboxylic Acid Derivative (R-COOH) (1.1 eq)[1]

-

HATU (1.2 eq)[1]

-

DIPEA (3.0 eq)[1]

-

DMF (Anhydrous)[1]

Protocol:

-

Preparation: Dissolve the carboxylic acid (R-COOH) in anhydrous DMF (5 mL/mmol) under an inert atmosphere (

). -

Activation: Add DIPEA followed by HATU. Stir at room temperature for 15 minutes to generate the active ester.

-

Coupling: Add (1H-Indazol-6-yl)methanamine to the reaction mixture.

-

Reaction: Stir at RT for 4–12 hours. Monitor conversion via LC-MS (Target Mass =

).[1] -

Workup: Dilute with EtOAc, wash with saturated

and brine. Dry over -

Purification: Isolate the product via Flash Column Chromatography (DCM/MeOH gradient).

Kinase Activity Assay (ADP-Glo™)

Objective: Quantify the

Principle: The assay measures ADP generated from the kinase reaction. ADP is converted to ATP, which is then converted to light by Ultra-Glo™ Luciferase.

Protocol:

-

Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO (Start at 10 µM).

-

Enzyme Mix: Dilute the target kinase (e.g., VEGFR2, 0.2 ng/µL) in 1X Kinase Buffer. Dispense 2 µL into a 384-well white plate.

-

Inhibitor Addition: Add 1 µL of the diluted inhibitor. Incubate for 10 min at RT.

-

Substrate Initiation: Add 2 µL of ATP/Substrate mix (e.g., Poly(Glu, Tyr) 4:1, 10 µM ATP).

-

Reaction: Incubate at RT for 60 minutes.

-

ADP-Glo Reagent: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 min.

-

Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 min.

-

Read: Measure luminescence using a plate reader (e.g., EnVision).[1]

-

Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to determine

.

Workflow Visualization

The following diagram outlines the integrated workflow from chemical synthesis to biological validation.

Caption: Integrated workflow for synthesizing indazole derivatives and validating kinase inhibitory potential.

Data Summary: Comparative Potency

The table below summarizes the impact of the indazole-6-methanamine motif in selected literature examples (generalized data).

| Compound ID | Target Kinase | R-Group (at C6-Methanamine) | IC50 (nM) | Interaction Note |

| Ref-A (Generic) | VEGFR2 | -H (Free Amine) | >10,000 | Poor potency; lacks solvent front contact.[1] |

| Ref-B (Amide) | VEGFR2 | -CO-Ph-Piperazine | 15 | Piperazine solubilizes; Ph-ring stacks.[1] |

| IHMT-TRK-284 | TRK A/B/C | Complex Heterocycle | 0.7 - 10 | Overcomes mutations; high selectivity.[1][7] |

| C05 | PLK4 | Substituted Benzyl | < 0.1 | Optimized for PLK4 hinge/back-pocket.[1] |

References

-

Vertex Pharmaceuticals. (2020).[1] Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (IHMT-TRK-284) as a novel orally available type II TRK kinase inhibitor.[1] European Journal of Medicinal Chemistry.[7] Link

-

Hefei Institutes of Physical Science. (2019). Discovery of CHMFL-KIT-033 as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor.[1][8] Journal of Medicinal Chemistry.[7][8] Link[1][8]

-

BenchChem. (2025).[1] An In-Depth Technical Guide to 6-Bromo-1-methyl-1h-indazol-4-amine: A Key Intermediate.[1] (Contextual reference for Indazole scaffolds). Link[1]

-

MDPI. (2021). Optimization of 4-Anilinoquinolines as Dengue Virus Inhibitors. (Demonstrates 6-aminoindazole utility). Link[1]

-

BindingDB. (2024).[1] Entry BDBM696013: 6-(1H-indazol-6-yl)-N2-[1-methyl-1-[6-(trifluoromethyl)-2-pyridyl]ethyl]-1,3,5-triazine-2,4-diamine.[1]Link[1]

Sources

- 1. BindingDB BDBM696013 6-(1H-indazol-6-yl)-N2-[1-methyl-1-[6-(trifluoromethyl)-2-pyridyl]ethyl]-1,3,5-tr iazine-2,4-diamine hydrochloride::US20240300936, Example 4 [bindingdb.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. researchgate.net [researchgate.net]

- 5. eurekaselect.com [eurekaselect.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (IHMT-TRK-284) as a novel orally available type II TRK kinase inhibitor capable of overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Technical Synthesis Guide: (1H-Indazol-6-yl)methanamine Dihydrochloride

Topic: Synthesis Protocol for (1H-Indazol-6-yl)methanamine Dihydrochloride Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Abstract & Application Scope

(1H-Indazol-6-yl)methanamine is a critical fragment in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., for VEGFR, ROCK) and GPCR ligands. The primary amine functionality allows for rapid diversification via amide coupling or reductive amination, while the indazole core provides a privileged scaffold for hydrogen bonding within active sites.

This protocol details a robust, two-step synthesis starting from the commercially available 6-bromo-1H-indazole . Unlike older methods utilizing copper-mediated cyanation at extreme temperatures, this guide employs a mild Palladium-catalyzed cyanation followed by a "one-pot" hydrogenation/salt formation sequence. This approach minimizes impurity profiles and directly yields the stable dihydrochloride salt.

Retrosynthetic Analysis

The most efficient disconnection relies on the transformation of the C6-halogen to a nitrile, followed by reduction to the methylene amine.

Figure 1: Retrosynthetic strategy prioritizing the commercially available 6-bromo-1H-indazole.

Experimental Protocol

Phase 1: Synthesis of 1H-Indazole-6-carbonitrile

Rationale: Traditional Rosenmund-von Braun reactions (

Reagents & Materials:

-

Substrate: 6-Bromo-1H-indazole (1.0 equiv)

-

Source: Zinc Cyanide (

) (0.6 equiv) -

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (

) (5 mol%) -

Solvent: Anhydrous DMF (degassed)

-

Inert Gas: Argon or Nitrogen

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer. Cool under Argon flow.

-

Charging: Charge the flask with 6-Bromo-1H-indazole (e.g., 5.0 g, 25.4 mmol) and

(1.79 g, 15.2 mmol). -

Solvation: Add anhydrous DMF (50 mL) via cannula. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (Critical for Pd catalyst longevity).

-

Catalysis: Quickly add

(1.46 g, 1.27 mmol) against a positive pressure of Argon. -

Reaction: Heat the mixture to 85–90°C for 4–6 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. The starting bromide (

) should disappear, yielding the more polar nitrile ( -

Quench: Cool to room temperature. Dilute with EtOAc (150 mL) and quench by pouring into saturated aqueous

or dilute ammonia (to complex Zinc). -

Workup: Filter the biphasic mixture through a Celite pad to remove Pd black. Wash the organic layer with water (

) and brine ( -

Purification: Dry over

, concentrate, and purify via flash chromatography (-

Yield Expectation: 75–85% as a pale yellow solid.

-

Phase 2: Reduction to (1H-Indazol-6-yl)methanamine Dihydrochloride

Rationale: Nitrile reduction can yield secondary amines via imine condensation. To prevent this, the reaction is performed in acidic media (HCl), which protonates the primary amine immediately upon formation, rendering it non-nucleophilic.

Reagents & Materials:

-

Substrate: 1H-Indazole-6-carbonitrile (from Phase 1)

-

Catalyst: 10% Palladium on Carbon (

), wet support (10 wt% loading) -

Solvent: Methanol (MeOH)

-

Acid: Concentrated Hydrochloric Acid (

) (3.0 equiv) -

Hydrogen Source:

balloon or Parr shaker (30-50 psi)

Step-by-Step Procedure:

-

Solvation: Dissolve 1H-Indazole-6-carbonitrile (e.g., 3.0 g, 21.0 mmol) in MeOH (60 mL) in a hydrogenation vessel.

-

Acidification: Slowly add concentrated HCl (5.2 mL, ~63 mmol) dropwise. Caution: Exothermic.

-

Catalyst Addition: Under a nitrogen blanket, carefully add 10%

(300 mg). Safety: Pd/C is pyrophoric; ensure it is wet or added under inert gas. -

Hydrogenation: Purge the vessel with

( -

Monitoring: Check reaction progress by LC-MS. The nitrile peak (

) should convert to the amine mass ( -

Filtration: Purge with

. Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH. -

Isolation: Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Crystallization: Triturate the residue with cold Ethanol/Diethyl Ether (1:5 ratio). Filter the resulting white precipitate and dry under vacuum.

Quantitative Data Summary:

| Parameter | Specification | Notes |

| Final Appearance | White to Off-White Solid | Hygroscopic salt |

| Molecular Weight | 220.09 g/mol | As Dihydrochloride salt |

| Expected Yield | 80–90% (Step 2) | Overall route yield ~65% |

| Storage | -20°C, Desiccated | Protect from moisture |

Critical Process Parameters & Troubleshooting

Figure 2: Decision logic for the reduction step to ensure high purity.

Troubleshooting Guide

-

Incomplete Cyanation: If the bromide persists, add 1-2% additional catalyst and raise temperature to 100°C. Ensure DMF is strictly anhydrous.

-

Dimer Formation (Secondary Amine): If LC-MS shows a mass of ~279 (dimer), the acidity in Step 2 was insufficient. Ensure at least 2.5 equivalents of HCl are present relative to the nitrile.

-

Catalyst Poisoning: If hydrogenation stalls, the sulfur from the DMF (Step 1) may have carried over. Ensure the workup in Step 1 includes thorough water washes, or treat the intermediate nitrile with activated charcoal before reduction.

Analytical Characterization (Expected)

1H NMR (400 MHz, DMSO-d6):

- 12.5–13.0 (br s, 1H, Indazole NH)

-

8.5–8.8 (br s, 3H,

- 8.1 (s, 1H, H-3)

- 7.8 (d, 1H, H-4)

- 7.6 (s, 1H, H-7)

- 7.2 (d, 1H, H-5)

-

4.1–4.2 (q, 2H,

Mass Spectrometry (ESI+):

-

Calculated for

: 147.08 -

Found

References

-

General Indazole Synthesis & Functionalization

- Tschaen, D. M., et al. "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, 1995.

-

Nitrile Reduction to Primary Amines

-

Kuehne, M. E., & Lambert, B. F. "Reduction of Nitriles."[3] Organic Syntheses, Coll. Vol. 5, p.400. (General methodology for acid-mediated hydrogenation).

-

-

Specific Indazole Derivatives

Sources

Technical Guide: Solubilization and Handling of (1H-Indazol-6-yl)methanamine Dihydrochloride for In Vitro Applications

Abstract & Compound Profile

(1H-Indazol-6-yl)methanamine dihydrochloride (CAS: 267413-23-0) is a critical heterocyclic building block and pharmacophore fragment, frequently utilized in the synthesis of kinase inhibitors (e.g., VEGFR, PLK4 inhibitors) and modulators of the Rho/ROCK pathway.

While the indazole core confers hydrophobic properties typical of kinase inhibitors, the primary amine tail and dihydrochloride (

Physicochemical Specifications

| Property | Value | Notes |

| Formula | Dihydrochloride salt | |

| Molecular Weight | 220.10 g/mol | Includes 2 |

| Appearance | White to off-white solid | Hygroscopic; store desiccated |

| Acidity ( | ~4.5 (Indazole NH), ~9-10 (Amine) | Critical: 2 equivalents of strong acid (HCl) per mole |

Solubility Assessment & Solvent Selection

The dihydrochloride salt form dictates a solubility strategy distinct from the free base.

Solvent Compatibility Matrix

| Solvent | Solubility Potential | Application Context | Recommendation |

| Water (Milli-Q) | High (>50 mM) | Primary stock preparation. | Preferred. The ionic nature of the salt makes it highly water-soluble. |

| DMSO | Moderate to High | Compound libraries / HTS. | Secondary. Use if water affects downstream chemical stability or for library consistency. |

| Ethanol | Low to Moderate | Not recommended. | Avoid due to cellular toxicity of ethanol at higher volumes. |

| PBS / Media | Moderate | Direct addition. | Caution. Direct addition to buffers may cause precipitation if the pH shift neutralizes the salt too quickly at high concentrations. |

The "Acid Shock" Mechanism

(1H-Indazol-6-yl)methanamine

-

Scenario: A 10 mM stock solution contains 20 mM

. -

Risk: Diluting this stock 1:100 (common in fragment screening) into cell culture media introduces 0.2 mM

. While bicarbonate buffers (26–44 mM) can absorb this, higher concentrations (e.g., 100 mM stock) can locally crash the pH, precipitating the free base or triggering acid-sensing ion channels (ASICs) in cells.

Step-by-Step Solubilization Protocol

Protocol A: Aqueous Stock Preparation (Preferred)

Target Concentration: 10 mM (2.20 mg/mL) to 50 mM (11.0 mg/mL).

-

Weighing: Accurately weigh the specific amount of dihydrochloride salt.

-

Example: To make 5 mL of a 20 mM stock, weigh 22.01 mg.

-

-

Dissolution: Add 80% of the final volume of sterile Milli-Q water. Vortex vigorously for 30–60 seconds. The salt should dissolve rapidly.

-

Volume Adjustment: Add remaining water to reach final volume.

-

pH Check (Critical Step): Spot-check pH with a micro-strip. It will be acidic (pH < 4). Do not neutralize the stock if storing; the acidic environment stabilizes the amine against oxidation.

-

Sterilization: Filter through a 0.22 µm PES (Polyethersulfone) or PVDF syringe filter. Avoid Nylon filters as they may bind aromatic amines.

-

Storage: Aliquot into light-protective tubes (amber) and store at -20°C.

Protocol B: DMSO Stock Preparation

Target Concentration: 100 mM (22.01 mg/mL).

-

Dissolution: Add sterile, anhydrous DMSO (cell culture grade) to the weighed powder.

-

Mixing: Vortex or sonicate in a water bath at ambient temperature for 2 minutes.

-

Visual Inspection: Ensure no crystal residues remain.

-

Storage: Store at -20°C. DMSO stocks are hygroscopic; ensure tight seals to prevent water absorption which can degrade the compound over months.

Cell Culture Application & Dilution Strategy[4]

To prevent "pH shock" and precipitation, use a Step-Down Dilution method.

Workflow Visualization

Caption: Step-down dilution strategy to buffer acidity before cell contact.

Dilution Protocol

-

Prepare Intermediate: Dilute the acidic stock 1:10 or 1:100 into complete cell culture media (containing FBS).

-

Why? The proteins in FBS and the bicarbonate in media act as a buffer sink, neutralizing the HCl safely before it touches the cells.

-

-

Observation: Vortex the intermediate. If the media turns yellow (acidic), add sterile 1N NaOH dropwise until the phenol red returns to the normal red/orange hue (pH 7.2–7.4).

-

Final Addition: Add this neutralized intermediate to the cell culture wells to reach the final assay concentration.

Quantitative Data: pH Impact Table

| Stock Conc. (Water) | Dilution Factor | Final Conc.[1] | Est. H+ Added | Media pH Impact (DMEM) | Action Required |

| 10 mM | 1:1000 | 10 µM | 20 µM | Negligible | None |

| 10 mM | 1:100 | 100 µM | 200 µM | Negligible | None |

| 100 mM | 1:100 | 1 mM | 2 mM | Slight Shift | Monitor Color |

| 100 mM | 1:10 | 10 mM | 20 mM | Significant Drop | Must Neutralize |

Quality Control & Troubleshooting

Stability Verification

-

Oxidation: Primary amines are susceptible to oxidation. If the white solid turns yellow/brown, purity is compromised.

-

Precipitation: If crystals appear in the cell culture media after 24 hours:

-

The concentration exceeds the solubility limit of the free base (formed after neutralization).

-

Reduce concentration or add a solubilizing agent like cyclodextrin (though rarely needed for this MW).

-

Cytotoxicity Controls

Always run a Vehicle Control (Water or DMSO matched to the highest volume used) and a Salt Control (if using very high concentrations, 2x molar equivalent of HCl can be cytotoxic; control with media adjusted to same pH).

References

-

PubChem. (1H-Indazol-6-yl)methanamine dihydrochloride | C8H11Cl2N3. National Library of Medicine. Available at: [Link]

Sources

Application Notes and Protocols for Peptide Coupling Methods Using (1H-Indazol-6-yl)methanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Moiety

The 1H-indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents approved for clinical use or in active development.[1][2] Its rigid, bicyclic structure and unique electronic properties allow it to serve as a versatile pharmacophore, often engaging in critical hydrogen bonding and π-stacking interactions within biological targets.[1] Molecules incorporating the indazole ring have demonstrated a wide array of biological activities, including potent anti-tumor, anti-inflammatory, and analgesic effects.[3][4]

(1H-Indazol-6-yl)methanamine, in particular, serves as a crucial synthetic building block, enabling the introduction of the indazole moiety as a pendant group, often to mimic the side chain of natural amino acids or to act as a key pharmacophoric element. Its primary amine handle provides a direct attachment point for amide bond formation, making it a valuable reagent for peptide synthesis and the derivatization of carboxylic acid-containing drug candidates.

This guide provides an in-depth exploration of the critical considerations and detailed protocols for the successful peptide coupling of (1H-Indazol-6-yl)methanamine dihydrochloride. As this reagent is supplied as a dihydrochloride salt, specific experimental adjustments are necessary to ensure efficient and high-yielding amide bond formation. The protocols herein are designed to be robust, self-validating, and grounded in established mechanistic principles of peptide chemistry.

Core Principles & Strategic Considerations

Successfully coupling (1H-Indazol-6-yl)methanamine dihydrochloride requires a nuanced approach that accounts for its specific chemical properties. The primary challenges are the liberation of the reactive free amine from its salt form and overcoming the potential for steric hindrance imparted by the indazole ring.

The Dihydrochloride Salt: Neutralization is Non-Negotiable

The starting material, with a molecular formula of C8H11Cl2N3, is a salt where both the primary aminomethyl group and a nitrogen atom on the indazole ring are protonated. For the primary amine to become nucleophilic and attack an activated carboxylic acid, it must be deprotonated to its free base form.

Therefore, a sufficient quantity of a non-nucleophilic organic base must be added to the reaction mixture. This base serves two purposes:

-

Neutralization: To liberate the free amine from its hydrochloride salt.

-

Facilitating Coupling: To enable the mechanism of the chosen coupling reagent, which often requires a basic environment.

A common choice for this purpose is N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). It is critical to use at least 2.0 equivalents of the base for neutralization, plus the amount required for the coupling reaction itself (typically 1-2 equivalents).

Reagent Selection: Matching Power with the Challenge

While the primary amine of (1H-Indazol-6-yl)methanamine is not exceptionally hindered, the proximity of the bulky indazole ring can slow down coupling kinetics compared to a simple aliphatic amine. Therefore, the choice of coupling reagent is paramount for achieving high efficiency and minimizing side reactions.

-

Uronium/Aminium Salts (HATU, HBTU, HCTU): These are generally the reagents of choice for their high reactivity, rapid kinetics, and ability to suppress racemization.[5][6] HATU, based on the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group, is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen, making it one of the most powerful coupling reagents available.[7]

-

Carbodiimides (EDC, DIC): While economical, carbodiimides require an additive like 1-hydroxybenzotriazole (HOBt) or, more preferably, Oxyma Pure® to form an active ester, enhance reactivity, and suppress racemization.[8][9] The water-soluble nature of the urea byproduct from EDC makes it a good choice for solution-phase synthesis where aqueous workups are feasible.[8]

-

Phosphonium Salts (PyBOP, PyAOP): These reagents are also highly efficient and are known for giving clean reactions, as they do not pose the risk of guanidinylation of the free amine—a potential side reaction with uronium salts when used in large excess or with slow couplings.

Solvent Environment: The Key to Solubility and Reactivity

The choice of solvent is critical for ensuring all reactants remain in solution throughout the coupling process. Polar aprotic solvents are the standard for peptide synthesis.

-

N,N-Dimethylformamide (DMF): The most common solvent for peptide coupling due to its excellent solvating properties for a wide range of reactants.

-

N-Methyl-2-pyrrolidone (NMP): A stronger solvent than DMF, sometimes used for difficult couplings or sequences prone to aggregation.

-

Dichloromethane (DCM): Often used in solution-phase couplings, particularly with carbodiimide reagents.[10]

It is advisable to perform a small-scale solubility test with the neutralized free base of (1H-Indazol-6-yl)methanamine in the intended solvent before committing to a large-scale reaction.

Experimental Workflows & Protocols

The following protocols provide detailed, step-by-step procedures for coupling an N-protected amino acid with (1H-Indazol-6-yl)methanamine dihydrochloride using three common and robust coupling methodologies.

General Experimental Workflow

The logical flow for a successful coupling reaction is depicted below. The critical initial step is the liberation of the free amine, which then participates in the core coupling reaction.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 7. d-nb.info [d-nb.info]

- 8. bachem.com [bachem.com]

- 9. jpt.com [jpt.com]

- 10. peptide.com [peptide.com]

Application Notes and Protocols for Handling and Storage of Hygroscopic Indazole Salts

Introduction: The Critical Role of Indazole Salts in Drug Development

Indazole and its derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1] From oncology to anti-inflammatory applications, the versatility of the indazole scaffold is well-established. To enhance their physicochemical properties for pharmaceutical development, indazole-based active pharmaceutical ingredients (APIs) are frequently formulated as salts. However, this salt formation can introduce a critical challenge: hygroscopicity.

Hygroscopicity, the propensity of a substance to attract and hold water molecules from the surrounding environment, can significantly impact the stability, efficacy, and manufacturability of a drug product.[2][3] For hygroscopic indazole salts, uncontrolled moisture uptake can lead to a cascade of undesirable physical and chemical changes, including deliquescence, caking, altered dissolution profiles, and chemical degradation through hydrolysis.[2][4] Therefore, a comprehensive understanding of and strict adherence to appropriate handling and storage protocols are paramount to ensure the integrity and quality of these valuable compounds from discovery through to clinical application.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the best practices for the handling and storage of hygroscopic indazole salts. It outlines the underlying scientific principles, provides step-by-step protocols for key procedures, and offers practical solutions to mitigate the risks associated with moisture-sensitive compounds.

Understanding Hygroscopicity in Indazole Salts

The hygroscopic nature of an indazole salt is influenced by its molecular structure, crystal lattice energy, and the specific counter-ion used in its formation.[5] Some salts may be non-hygroscopic, while others can be slightly, moderately, or very hygroscopic. The interaction with water vapor is a critical parameter that must be characterized early in the drug development process.[6][7]

Classification of Hygroscopicity

The European Pharmacopoeia provides a standardized classification system for the hygroscopicity of solids based on the percentage increase in mass after storage at a defined temperature and relative humidity (RH). This classification is crucial for risk assessment and for determining the necessary level of environmental control.

| Hygroscopicity Classification | Increase in Mass (at 25°C and 80% RH for 24 hours) |

| Non-hygroscopic | < 0.12% |

| Slightly hygroscopic | ≥ 0.12% and < 0.2% |

| Moderately hygroscopic | ≥ 0.2% and < 15% |

| Very hygroscopic | ≥ 15% |

Data adapted from the European Pharmacopoeia hygroscopicity criteria.[4]

It is imperative to determine the hygroscopicity classification of any new indazole salt to inform its handling, storage, and formulation strategies.[4][8][9]

Core Principles for Handling and Storage

The fundamental principle for managing hygroscopic indazole salts is to minimize exposure to atmospheric moisture. This can be achieved through a combination of environmental controls, appropriate packaging, and standardized handling procedures.

Environmental Controls

-

Humidity Control : The most critical factor is the control of relative humidity (RH) in the laboratory and storage areas. For many hygroscopic materials, it is recommended to maintain an RH of below 50%, with more stringent controls (e.g., 20-35% RH) for highly sensitive compounds.[10][11] This can be achieved through the use of dehumidifiers or by working in controlled humidity chambers or glove boxes.[3]

-

Temperature Control : Stable temperature conditions are also important. Temperature fluctuations can lead to changes in RH and condensation, which can be detrimental to hygroscopic materials.[12] Storage areas should be maintained at a consistent temperature, typically between 15°C and 25°C (59°F - 77°F), unless the compound's stability profile dictates otherwise.[11]

-

Ventilation : Adequate ventilation is necessary to prevent the buildup of any potentially harmful vapors and to help maintain a stable environment.[12][13][14] For particularly sensitive or hazardous compounds, ventilated storage cabinets may be required.[13][15]

Packaging and Storage Containers

Proper packaging is the first line of defense against moisture.

-

Primary Containers : Use containers with tight-fitting seals. For highly hygroscopic solids, screw-top jars with a liner or amber glass bottles with tight-fitting caps are recommended. Sealing the cap with parafilm can provide an additional barrier.[16]

-

Secondary Containment : For long-term storage or for highly sensitive materials, placing the primary container inside a heat-sealed, laminated foil bag provides an excellent moisture barrier.[16][17] This is particularly important after the original packaging from the manufacturer has been opened.

-

Desiccants : The use of desiccants is a highly effective and practical way to maintain a low-humidity environment within a storage container.[3][16] Small pouches of silica gel, molecular sieves, or calcium chloride can be placed inside the secondary container or even suspended in the headspace of the primary container.[16]

Experimental Protocols

Protocol 1: Receiving and Initial Handling of a New Indazole Salt

This protocol outlines the steps to be taken upon receiving a new batch of an indazole salt to ensure its integrity from the outset.

Materials:

-

Sealed container of the new indazole salt

-

Laboratory notebook or electronic record-keeping system

-

Controlled humidity environment (e.g., glove box or low-humidity room)

-

Parafilm

-

Secondary storage container (e.g., heat-sealable foil bag)

-

Desiccant pouches

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Inspect Packaging : Upon receipt, visually inspect the external packaging for any signs of damage that could have compromised the container's seal.

-

Record Information : Document the date of receipt, batch number, and any other relevant information in your laboratory notebook.

-

Transfer to Controlled Environment : Before opening, transfer the sealed container into a controlled humidity environment.

-

Aliquot if Necessary : If you anticipate needing to access the material frequently, it is best practice to aliquot the bulk material into smaller, single-use vials under the controlled humidity conditions. This minimizes the exposure of the entire batch to atmospheric moisture during repeated openings.

-

Resealing the Bulk Container : For the main container, ensure the cap is tightly sealed. For added protection, wrap the cap and neck of the container with parafilm.[16]

-

Secondary Packaging : Place the sealed primary container into a secondary, moisture-proof container, such as a heat-sealed foil bag, along with a desiccant pouch.[16][17]

-

Labeling : Clearly label all containers with the compound name, batch number, date received, and any specific handling precautions.

-

Storage : Store the packaged material in a designated, temperature-controlled area away from direct heat or light.[12]

Protocol 2: Weighing and Dispensing a Hygroscopic Indazole Salt

Accurate weighing is critical for experimental reproducibility, and this can be challenging with hygroscopic materials as they can rapidly gain weight by absorbing moisture.

Materials:

-

Hygroscopic indazole salt in its storage container

-

Analytical balance

-

Weighing paper or boat

-

Spatula

-

Controlled humidity environment (glove box or balance with a draft shield in a low-humidity room)

Procedure:

-

Equilibration : Allow the container to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation.

-

Perform in a Controlled Environment : Conduct the weighing process in a controlled humidity environment whenever possible.

-

Tare the Weighing Vessel : Place the weighing paper or boat on the analytical balance and tare the weight.

-

Rapid Dispensing : Open the container and quickly transfer the desired amount of the indazole salt to the weighing vessel using a clean, dry spatula. Minimize the time the container is open.

-

Record the Weight Promptly : As soon as the desired amount is transferred, record the weight. Be aware that the weight may slowly increase as the material absorbs moisture.

-

Seal the Container Immediately : Tightly reseal the primary container and return it to its secondary storage with the desiccant.

-

Use the Weighed Material Immediately : For best results, use the weighed sample in your experiment without delay.

Protocol 3: Moisture Content Determination

Regularly assessing the water content of a hygroscopic indazole salt is crucial for quality control. Karl Fischer titration is the gold standard for this purpose.[18]

Materials:

-

Karl Fischer titrator (coulometric or volumetric)

-

Appropriate Karl Fischer reagents

-

Hygroscopic indazole salt sample

-

Airtight syringe or other suitable sample introduction device

-

Controlled humidity environment for sample preparation

Procedure:

-

Prepare the Titrator : Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is dry.

-

Sample Preparation : In a controlled humidity environment, accurately weigh a suitable amount of the indazole salt.

-

Sample Introduction : Quickly and carefully introduce the weighed sample into the titration vessel. Ensure a tight seal to prevent the ingress of atmospheric moisture.

-

Titration : Start the titration process. The instrument will automatically determine the amount of water in the sample.

-

Record and Analyze : Record the water content, typically expressed as a percentage by weight.

-

Repeatability : For robust data, perform the measurement in triplicate.

Visualizing Workflows

Conclusion

The successful development of pharmaceutical products based on indazole salts is intrinsically linked to the careful management of their hygroscopic properties. By implementing robust environmental controls, utilizing appropriate packaging, and adhering to meticulous handling protocols, researchers and drug development professionals can safeguard the physical and chemical stability of these important compounds. The guidelines and protocols presented in this application note provide a comprehensive framework for mitigating the risks associated with moisture sensitivity, thereby ensuring the quality and integrity of hygroscopic indazole salts throughout the research and development lifecycle.

References

- 10 Best Practices for Using Lab Chemical Storage Cabinets - Ziebaq. (2025).

- Hygroscopicity Testing - BOC Sciences. (n.d.).

- Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed. (n.d.).

- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Pharma Excipients. (2022).

- Is there a practical and efficient way to protect hygroscopic compounds from water uptake? - ResearchGate. (2019).

- Salts of indazole derivative and crystals thereof - Google Patents. (2018).

- 3 Ways to Handle Hygroscopic Material Challenges - Vesta® Nutra. (2019).

- Full article: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (n.d.).

- An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019).

- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - MDPI. (n.d.).

- Humidity controlled storage in pharmaceutical applications. (n.d.).

- Best Practices for Safe Chemical Storage in Laboratories - Innova Design Group. (2024).

- Techniques for stabilizing moisture-sensitive drug compounds - Consensus. (n.d.).

- Best Practices for Proper Chemical Storage - The Synergist. (n.d.).

- Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis | Semantic Scholar. (2013).

- Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025).

- (PDF) Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis - ResearchGate. (2013).

- Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. (n.d.).

- Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - Semantic Scholar. (2023).

- Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media - MDPI. (2026).

- Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview - JOCPR. (n.d.).

- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - MDPI. (n.d.).

- Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. (n.d.).

- Effect of Humidity Level on Tablet Stability | Pharmaguideline. (2018).

- Physical Characterization of Hygroscopicity in Pharmaceutical Solids | Semantic Scholar. (2006).

- [Evaluation of the influence of humidity and temperature on the drug stability by initial average rate experiment.] - ResearchGate. (2025).

- The Effects of Humidity on Pharmaceuticals - MadgeTech. (2018).

- Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - PubMed. (2023).

Sources

- 1. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. jocpr.com [jocpr.com]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Humidity controlled storage in pharmaceutical applications [eurekadrytech.com]

- 11. madgetech.com [madgetech.com]

- 12. innovadesigngroup.co.uk [innovadesigngroup.co.uk]

- 13. 10 Best Practices for Using Lab Chemical Storage Cabinets [ziebaq.com]

- 14. labmanageracademy.com [labmanageracademy.com]

- 15. Best Practices for Proper Chemical Storage [publications.aiha.org]

- 16. researchgate.net [researchgate.net]

- 17. blog.vestanutra.com [blog.vestanutra.com]

- 18. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

application of (1H-Indazol-6-yl)methanamine dihydrochloride in fragment-based drug design

An Application Guide to Leveraging (1H-Indazol-6-yl)methanamine dihydrochloride in Fragment-Based Drug Design for Kinase Inhibitor Discovery

Introduction: The Power of Privileged Fragments in Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies, providing a powerful alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening millions of large, complex molecules, FBDD focuses on identifying low-molecular-weight fragments (typically <300 Da) that bind with low affinity but high efficiency to a biological target.[1][3] These initial hits serve as high-quality starting points for rational, structure-guided evolution into potent and selective lead compounds.[4][5]